2-(5-Bromo-2-methylthiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methylthiophen-3-yl)acetic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiophene ring attached to an acetic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted with an acetic acid precursor through a Heck reaction or a Suzuki coupling to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination of 3-methylthiophene.
Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.
Major Products:
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Esters: Formed through esterification reactions.
Scientific Research Applications
2-(5-Bromo-2-methylthiophen-3-yl)acetic acid has several applications in scientific research:
Organic Synthesis: The bromo and methylthiophene groups serve as useful functional groups for further chemical transformations, making it a potential building block for more complex molecules.
Medicinal Chemistry: Researchers explore its interaction with specific enzymes or receptors in the body, investigating its potential biological activity.
Material Science: The compound’s structure is of interest for studies on the development of novel materials with specific properties.
Mechanism of Action
Currently, there is no documented information regarding the specific mechanism of action of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid. Without prior research or studies, it is challenging to speculate on its potential biological activity or interaction with other compounds.
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Shares the brominated thiophene ring but lacks the acetic acid functional group.
Thiophene-2-acetic acid: Contains the acetic acid group but lacks the bromine and methyl substituents.
Properties
IUPAC Name |
2-(5-bromo-2-methylthiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQURUSYXUFAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536868-96-8 |
Source
|
Record name | 2-(5-bromo-2-methylthiophen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.